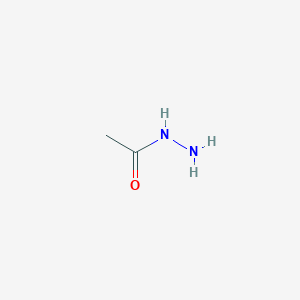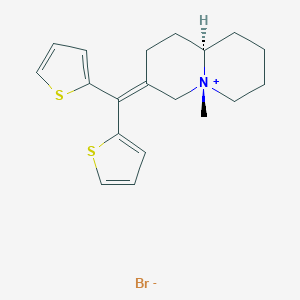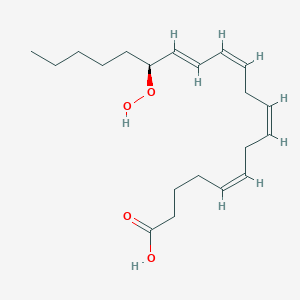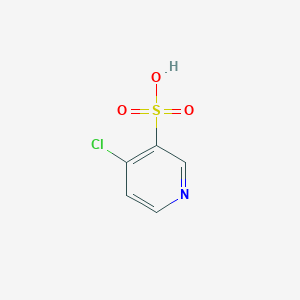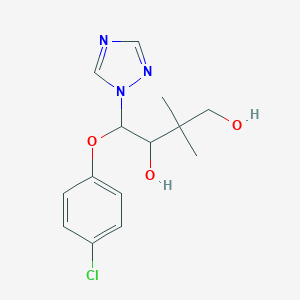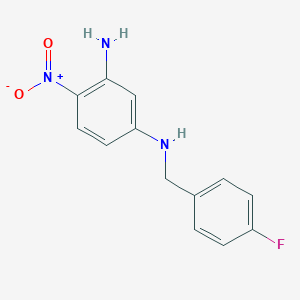
1-Tetratriacontanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetratriacontanamine is an organic compound with the molecular formula C₃₄H₇₁N . It is a long-chain primary amine, characterized by a straight-chain alkyl group with thirty-four carbon atoms and an amine group at one end. This compound is notable for its high molecular weight and hydrophobic nature, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetratriacontanamine can be synthesized through the reduction of the corresponding nitrile or amide. One common method involves the hydrogenation of tetratriacontanenitrile using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction can be represented as follows: [ \text{C₃₄H₇₁CN} + 2\text{H₂} \xrightarrow{\text{Pd/C}} \text{C₃₄H₇₁NH₂} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of fatty nitriles derived from natural sources such as vegetable oils. The process typically requires high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Tetratriacontanamine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitrile or amide.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Alkyl halides (R-X) or acyl chlorides (R-COCl) under basic conditions.
Major Products:
Oxidation: Tetratriacontanenitrile or tetratriacontanamide.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-Tetratriacontanamine has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent due to its long hydrophobic chain.
Biology: Studied for its role in cell membrane interactions and as a model compound for long-chain amines.
Medicine: Investigated for its potential antimicrobial properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 1-tetratriacontanamine involves its interaction with lipid bilayers and proteins. The long hydrophobic chain allows it to integrate into cell membranes, potentially disrupting membrane integrity and function. This property is particularly relevant in its antimicrobial activity, where it can cause cell lysis by compromising the bacterial cell membrane.
Comparison with Similar Compounds
1-Hexatriacontanamine (C₃₆H₇₅N): Similar structure but with two additional carbon atoms.
1-Octatriacontanamine (C₃₈H₇₉N): Similar structure but with four additional carbon atoms.
1-Dotriacontanamine (C₃₂H₆₇N): Similar structure but with two fewer carbon atoms.
Uniqueness: 1-Tetratriacontanamine is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its balance of hydrophobicity and reactivity makes it particularly useful in applications requiring long-chain amines.
Properties
IUPAC Name |
tetratriacontan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H71N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h2-35H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMKRVHBPCRHBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H71N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)
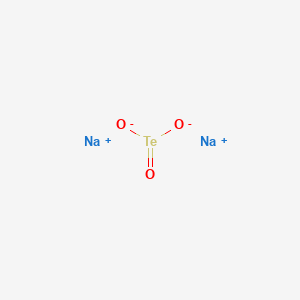
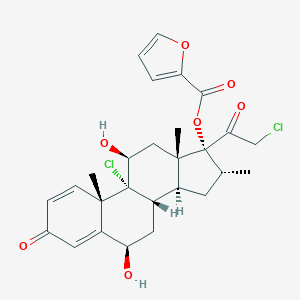
![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)


